N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzothiophene moiety linked via a 2-hydroxypropyl chain to a 2,1,3-benzothiadiazole-4-sulfonamide group. The compound’s molecular formula is C₁₆H₁₄N₂O₃S₃, with a molecular weight of 386.45 g/mol (estimated). Key structural attributes include:
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S3/c1-17(21,15-9-11-5-2-3-7-13(11)24-15)10-18-26(22,23)14-8-4-6-12-16(14)20-25-19-12/h2-9,18,21H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOGOPHUELCSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, including coupling reactions and electrophilic cyclization reactions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction, to form new carbon-carbon bonds under mild conditions . The reaction conditions often include the use of terminal alkynes and iodoaryl compounds as reactants, with solvents like hexane and ethyl acetate used for purification .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity, with advanced purification techniques such as column chromatography over silica gel .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert sulfone groups back to sulfide groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as dichloromethane and methanol are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, which have applications in materials science and medicinal chemistry due to their unique electronic properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . Additionally, the benzothiophene moiety can interact with DNA and proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzothiophene core and a benzothiadiazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 394.46 g/mol. Its structural characteristics suggest interactions with various biological targets, enhancing its potential as a pharmaceutical agent.
While specific mechanisms of action for this compound are still under investigation, preliminary studies indicate that it may exert its effects through the following pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory and cancerous processes.
- Modulation of Signaling Pathways : It is believed to affect cellular signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies using human cancer cell lines have demonstrated that related benzothiadiazole derivatives can inhibit the proliferation of various cancer cells (e.g., A431 and A549) significantly.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through modulation of the intrinsic apoptotic pathway.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties:
- Cytokine Modulation : Similar compounds have been shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in experimental models.
Case Studies and Experimental Data
A recent study evaluated the biological activity of various benzothiadiazole derivatives, including those structurally related to this compound. The following results were noted:
| Compound | Cell Line | IC50 (μM) | Apoptosis Induction | Cytokine Inhibition |
|---|---|---|---|---|
| B7 | A431 | 1.5 | Yes | IL-6 (↓) |
| B7 | A549 | 2.0 | Yes | TNF-α (↓) |
These findings underscore the potential of benzothiadiazole derivatives as dual-action anti-cancer and anti-inflammatory agents.
Q & A
Q. Critical Parameters :
- Temperature : Reflux conditions (70–90°C) for optimal yield.
- pH Control : Ammonia solution is often used to adjust pH during precipitation .
- Solvent Selection : Polar aprotic solvents enhance reaction efficiency .
Basic: What analytical techniques are essential for characterizing this compound and confirming its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific focus on sulfonamide (–SO₂NH–) and benzothiophene proton environments .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., –OH at ~3200 cm⁻¹, sulfonamide S=O stretches at 1350–1150 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from structural analogs or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., halogen substitutions, sulfonamide variations) to isolate key functional groups (Table 1) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize data .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors, reconciling experimental discrepancies .
Q. Table 1: Structural Analogs and Biological Activity
| Compound | Structural Variation | Observed Activity |
|---|---|---|
| Fluorinated derivatives | –F substitution on aryl ring | Enhanced receptor binding |
| Chlorinated analogs | –Cl at benzothiazole position | Reduced cytotoxicity |
| Sulfonamide modifications | –SO₂NH– replaced with –COOH | Loss of enzymatic inhibition |
Advanced: What strategies optimize the synthetic yield and scalability of this compound?
Methodological Answer:
- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling reactions, reducing side products .
- Flow Chemistry : Continuous flow systems improve scalability and reduce reaction time for multi-step syntheses .
- Crystallization Optimization : Gradient cooling (e.g., DMSO/water from 60°C to 4°C) enhances crystal purity and yield .
Advanced: How to design interaction studies with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) between the compound and immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding interactions .
- Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning, correlating with activity loss .
Q. Example Protocol :
Target Immobilization : Coat SPR chips with purified enzyme (e.g., carbonic anhydrase).
Compound Titration : Inject increasing concentrations (1 nM–10 µM) to calculate on/off rates.
Data Analysis : Fit results to a 1:1 Langmuir binding model .
Advanced: What computational tools are recommended for predicting this compound’s physicochemical properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) using Gaussian 16 .
- Molecular Dynamics (MD) Simulations : Predicts solubility and membrane permeability (e.g., GROMACS) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, toxicity, and metabolic stability .
Advanced: How to address challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Test binary solvent systems (e.g., DMF/water, acetone/hexane) for crystal growth .
- Temperature Gradients : Slow cooling (0.5°C/hour) promotes large, high-quality crystals .
- Additive Use : Small molecules (e.g., glycerol) can stabilize crystal lattices .
Key Crystallographic Data (from analogous sulfonamides ):
- Bond Lengths: S–N (1.734 Å), S–C (1.744 Å).
- Dihedral Angles: 35.85° between aromatic rings.
Basic: What are the primary biological targets or pathways investigated for this compound?
Methodological Answer:
- Enzyme Inhibition : Targets include carbonic anhydrases and kinases due to sulfonamide’s zinc-binding affinity .
- Receptor Modulation : GPCRs (e.g., serotonin receptors) are explored via radioligand displacement assays .
- Antimicrobial Activity : Evaluated against Gram-positive bacteria using MIC assays .
Advanced: How to validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and light (ICH Q1B guidelines) .
- LC-MS Stability Assays : Monitor degradation products over 24–72 hours in simulated gastric fluid .
- Circular Dichroism (CD) : Track conformational changes in target-bound vs. unbound states .
Advanced: What are the best practices for comparing this compound with structurally similar derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
